molecular formula C18H15ClN4O3 B2800193 5-(2-chlorophenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione CAS No. 1009340-26-4

5-(2-chlorophenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

Cat. No. B2800193
M. Wt: 370.79
InChI Key: SKYKQGPQVIMSDX-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C18H15ClN4O3 and its molecular weight is 370.79. The purity is usually 95%.
BenchChem offers high-quality 5-(2-chlorophenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-chlorophenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Heterocyclic Compounds : A study by Bekircan, Ülker, and Menteşe (2015) explored the synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, demonstrating significant lipase and α-glucosidase inhibition, indicating potential for therapeutic applications Synthesis of some novel heterocyclic compounds.

  • Antimicrobial and Anti-protozoal Activities : Research by Dürüst, Karakuş, Kaiser, and Taşdemir (2012) on novel dihydropyrrolo[3,4-d][1,2,3]triazoles revealed in vitro anti-protozoal activity, highlighting the chemical's potential in addressing protozoal infections Synthesis and anti-protozoal activity of novel dihydropyrrolo[3,4-d][1,2,3]triazoles.

  • Molecular and Electronic Analysis : Beytur and Avinca (2021) conducted a study on the molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic 3-substituted derivatives, showcasing the versatility of such compounds in various scientific applications Molecular, Electronic, Nonlinear Optical and Spectroscopic Analysis.

Structural and Mechanistic Insights

  • X-ray and DFT-Calculated Structures : The structural analysis through X-ray diffraction techniques and density functional theory (DFT) calculations provides detailed insights into the molecular conformation and stability of related triazole compounds, offering a foundation for further chemical modifications and optimizations 4-Amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole:X-ray and DFT-calculated Structures.

  • Cholinesterase Inhibitors for Neurodegenerative Diseases : A study on S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols revealed cholinesterase inhibitory potential, suggesting applications in treating neurodegenerative diseases like Alzheimer's Synthesis, in vitro and in silico studies of S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as cholinesterase inhibitors.

properties

IUPAC Name

5-(2-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O3/c1-26-12-8-6-11(7-9-12)10-22-16-15(20-21-22)17(24)23(18(16)25)14-5-3-2-4-13(14)19/h2-9,15-16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYKQGPQVIMSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3C(C(=O)N(C3=O)C4=CC=CC=C4Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-chlorophenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

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